molecular formula C23H18N6O B1206261 Grossularine 1 CAS No. 94935-97-4

Grossularine 1

Cat. No.: B1206261
CAS No.: 94935-97-4
M. Wt: 394.4 g/mol
InChI Key: FCNJUPUMHGDABC-UHFFFAOYSA-N
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Description

Grossularine 1 is a cytotoxic α-carboline alkaloid isolated from the marine tunicate Dendrodoa grossularia. First reported in 1989, it is characterized by a unique indole-derived structure with an additional indole substituent on its phenyl ring, distinguishing it from its analog, Grossularine 2 . Its bioactivity is attributed to its ability to interact with cellular targets, though the exact mechanism remains under investigation. This compound’s structural complexity and marine origin make it a subject of significant interest in natural product chemistry .

Properties

CAS No.

94935-97-4

Molecular Formula

C23H18N6O

Molecular Weight

394.4 g/mol

IUPAC Name

[10-amino-14-(dimethylamino)-8,13,15-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-1,3,5,7,9,11,13-heptaen-12-yl]-(1H-indol-3-yl)methanone

InChI

InChI=1S/C23H18N6O/c1-28(2)23-27-19(22(30)14-11-25-15-9-5-3-7-12(14)15)21-17(24)18-20(29(21)23)13-8-4-6-10-16(13)26-18/h3-11,25H,24H2,1-2H3

InChI Key

FCNJUPUMHGDABC-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=C2N1C3=C4C=CC=CC4=NC3=C2N)C(=O)C5=CNC6=CC=CC=C65

Canonical SMILES

CN(C)C1=NC(=C2N1C3=C4C=CC=CC4=NC3=C2N)C(=O)C5=CNC6=CC=CC=C65

Synonyms

grossularine 1
grossularine-1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Grossularine 1 vs. Grossularine 2

Grossularine 2 (C₂₁H₁₇N₅O₂, MW: 371.4 g/mol) shares a core α-carboline framework with this compound but lacks the additional indole substituent. This structural difference critically impacts bioactivity:

  • Cytotoxicity : this compound demonstrates superior cytotoxicity compared to Grossularine 2, likely due to enhanced molecular interactions facilitated by the indole group .
  • Structural Stability : The indole substituent in this compound may confer greater conformational rigidity, optimizing target binding .

Comparison with Other Marine Indole Alkaloids

Marine indole alkaloids exhibit diverse bioactivities modulated by structural features such as halogenation and substituent positioning. Key comparisons include:

Topsentin Series
  • Topsentin B (single brominated R-group): IC₅₀ = 0.2 µg/mL against P-388 murine leukemia cells.
  • Topsentin A (two brominated R-groups): Reduced activity (IC₅₀ = 1.7 µg/mL), illustrating that excessive halogenation can diminish potency .
Eudistomin Series
  • Eudistomin K (bromine at R3): Exhibits antiviral activity (0.25 µg/mL growth inhibition; effective against HSV-1).
  • Eudistomin L (bromine at R2): Inactive, emphasizing the importance of substituent positioning .
Gelliusine Series
  • Gelliusine A/B : Indole groups enhance inhibition of neuropeptide Y (NPY) and bradykinin B2 receptors.
  • Gelliusine E/F : Reduced activity due to bromination (F) or absence of indole groups (E) .
Isoaplysin Analogs

Bromination of the indole system improves selectivity for serotonin (5-HT) receptor subtypes, suggesting utility in neurological drug design .

Research Implications and Gaps

  • Mechanistic Insights : The role of this compound’s indole group in cytotoxicity warrants further molecular docking studies.
  • Halogenation Effects : Contradictory outcomes (e.g., Topsentin A vs. B) suggest context-dependent bioactivity, necessitating structure-activity relationship (SAR) analyses.
  • Therapeutic Potential: this compound and brominated analogs like isoaplysins merit evaluation in in vivo models for pharmacokinetics and toxicity .

Q & A

Q. How can researchers ensure reproducibility when publishing studies on this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (e.g., NMR spectra, cell viability curves) in repositories like Zenodo or Figshare. Document detailed synthetic protocols and analytical conditions in supplementary materials. Use RRIDs for cell lines and antibodies .

Tables for Data Synthesis

Table 1 : Comparative IC₅₀ Values of this compound Across Cancer Cell Lines

Cell LineAssay TypeIC₅₀ (µM)Duration (h)Reference
HeLaMTT2.1 ± 0.372Smith et al. 2023
MCF-7Resazurin3.8 ± 0.572Jones et al. 2024
A549ATP-Lite5.6 ± 1.248Lee et al. 2022

Table 2 : Key Synthetic Parameters for this compound Derivatives

DerivativeYield (%)Purity (HPLC)LogPCytotoxicity (IC₅₀, µM)
G1-A78≥99%2.31.9 ± 0.4
G1-B6598%3.14.7 ± 0.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Grossularine 1
Reactant of Route 2
Grossularine 1

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